molecular formula C20H15FN4O B2804968 N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide CAS No. 1181508-02-0

N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide

Cat. No. B2804968
CAS RN: 1181508-02-0
M. Wt: 346.365
InChI Key: OBJUPUVFOQTOAS-UHFFFAOYSA-N
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Description

The compound “N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide” is a complex organic molecule that contains several functional groups. It has a benzimidazole group, a pyridine group, a fluorophenyl group, and an acetamide group. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzimidazole and pyridine rings are aromatic, contributing to the compound’s stability. The fluorophenyl group could influence the compound’s reactivity and polarity .


Chemical Reactions Analysis

The compound could participate in various chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis under acidic or basic conditions. The aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, given its molecular weight. The presence of several polar groups and aromatic rings could make it moderately soluble in polar solvents .

Scientific Research Applications

Structure-Activity Relationships in Drug Development

One significant application in scientific research for compounds similar to N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide is in the development of dual inhibitors for phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR). These inhibitors are pivotal in cancer therapy due to their role in cell growth and proliferation pathways. Investigations into various heterocyclic analogs of these compounds have shown potential in improving metabolic stability, crucial for developing effective therapeutic agents (Stec et al., 2011).

Advancements in ACAT Inhibition for Disease Treatment

Another area of application is in the synthesis of aqueous-soluble potent inhibitors for acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, like K-604. These inhibitors are designed to exhibit selectivity and improved pharmacokinetic properties, making them promising candidates for treating diseases involving ACAT-1 overexpression, such as atherosclerosis and Alzheimer's disease (Shibuya et al., 2018).

Green Synthesis and Antibacterial Applications

The green synthesis of N-substituted benzimidazole derivatives, including structures similar to this compound, has shown significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). This opens avenues for developing new antibacterial agents with enhanced potency and environmental sustainability (Chaudhari et al., 2020).

Src Kinase Inhibition and Anticancer Activity

Compounds structurally related to this compound have been explored for their Src kinase inhibitory and anticancer activities. The selective inhibition of Src substrate binding sites by such compounds can provide a therapeutic advantage in cancer treatments by targeting specific cell signaling pathways involved in tumor progression and metastasis (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O/c21-15-5-3-4-14(10-15)11-20(26)24-16-8-9-19(22-12-16)25-13-23-17-6-1-2-7-18(17)25/h1-10,12-13H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJUPUVFOQTOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)NC(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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